N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. It features a difluorophenyl group and a pyrimidin-2-yloxy moiety, which contribute to its potential biological activity. The compound is noteworthy for its unique structural characteristics, which may influence its interactions with biological targets.
The compound can be synthesized through various chemical reactions involving commercially available precursors. The synthesis typically involves the reaction of 2,4-difluoroaniline with appropriate benzoyl chlorides or related compounds under controlled conditions.
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is classified as an aromatic amide due to the presence of the amide functional group (-C(=O)N-). Its structure includes elements common in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide generally involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Continuous flow reactors may be used in industrial settings to enhance efficiency and scalability.
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has a complex molecular structure characterized by:
The molecular formula for N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is . Key spectral data (e.g., NMR, NMR) would confirm its structure through characteristic chemical shifts corresponding to its functional groups.
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions typical for amides and aromatic compounds:
Reaction conditions such as temperature, pressure, and catalysts play significant roles in determining the reaction pathways and products formed.
The mechanism of action for N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide likely involves:
Quantitative data from biological assays would be necessary to elucidate the exact mechanism of action and identify specific molecular targets.
Relevant data from spectroscopic analysis (e.g., infrared spectroscopy) would help confirm functional groups present in the compound.
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has potential applications in:
Type II kinase inhibitors target the inactive "DFG-out" conformation of kinases like c-Met, accessing a hydrophobic pocket adjacent to the ATP-binding site. This binding mode confers advantages in overcoming resistance mutations and enhancing selectivity. The design of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide leverages this strategy by incorporating:
Table 1: Binding Interactions of Key c-Met Inhibitors
Compound | Binding Mode | Key Interactions with c-Met | c-Met IC₅₀ (nM) |
---|---|---|---|
Cabozantinib | Type II | H-bonds with Met1160, Lys1110; DFG-pocket occupancy | 1.3 |
BMS-777607 | Type II | H-bonds with Met1160, Asp1222; hydrophobic occupancy | 3.8 |
Target Compound | Type II (Designed) | Predicted H-bonds with Lys1110/Asp1222; fluorophenyl in hydrophobic pocket | Computational: 4.2 |
Scaffold hybridization integrates the pyrimidine hinge-binding motif from BMS-777607 and the flexible benzamide linker from foretinib analogs, optimizing cavity occupancy [2] [4].
Bioisosteric substitutions enhance pharmacodynamic and pharmacokinetic properties while retaining target affinity:
Table 2: Impact of Bioisosteric Modifications on Kinase Inhibition
Bioisostere Applied | Binding Affinity Δ (c-Met, %) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Pyrimidine-for-quinoline | +18% | 15.2 ± 0.8 | 42.1 ± 3.2 |
Benzamide-for-ether linker | -5% | 8.9 ± 0.4 | 28.7 ± 1.9 |
Fluorophenyl-for-phenyl | +32% | 0.4 ± 0.1* | 67.5 ± 4.3 |
Fluorination strategically enhances ligand–target interactions and ADME properties:
Fluorine’s impact extends to allosteric effects:
"Fluorine-induced polarization of the aniline ring enhances π-stacking with Phe1134 in the c-Met active site, contributing to a 5-fold affinity increase over chlorinated analogs." [4]
Table 3: Fluorinated Kinase Inhibitors in Development
Compound Name | Structure | c-Met IC₅₀ (nM) | Key Fluorine Role |
---|---|---|---|
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide | Difluorophenyl-benzamide-pyrimidine | 6.7* | Target affinity, metabolic stability |
Golvatinib | Trifluoromethoxybenzene | 1.4 | Solubility modulation |
TAS-115 | Difluorophenoxy pyridine | 9.2 | Cell permeability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7